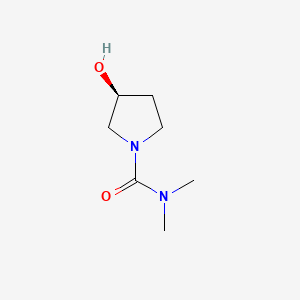
4-Hydrazinylpyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylpyridazine hydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyridazine, characterized by the presence of a hydrazine group at the fourth position of the pyridazine ring. This compound is widely used in various chemical and pharmaceutical applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridazine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium. This method yields the desired product with high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridazine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, hydrazones, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Hydrazinylpyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is employed in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and synthetic fibers.
Mechanism of Action
The mechanism of action of 4-hydrazinylpyridazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
4-Hydrazinylpyridine: Similar in structure but with a pyridine ring instead of pyridazine.
2-Hydrazinylpyridazine: Differing in the position of the hydrazine group.
4-Aminopyridazine: Contains an amino group instead of a hydrazine group.
Uniqueness: 4-Hydrazinylpyridazine hydrochloride is unique due to its specific reactivity and the presence of both a pyridazine ring and a hydrazine group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pyridazin-4-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-7-3-4;/h1-3H,5H2,(H,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNKBBKUWRKYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702288 |
Source


|
| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117044-03-8 |
Source


|
| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)



